![molecular formula C21H18N4OS B610028 (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one CAS No. 1276121-88-0](/img/structure/B610028.png)
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
Vue d'ensemble
Description
PF-3644022 is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase (MAPK)-activated protein kinase-2 (MK2) (IC50 = 5.2 nM; Ki = 3 nM). PF-3644022 inhibits tumor necrosis factor α (TNFα) production in U937 monocytic cells and peripheral blood mononuclear cells (PBMCs) (IC50 = 160 nM).
Applications De Recherche Scientifique
Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2)
PF-3644022 is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase (MAPK)-activated protein kinase-2 (MK2). It has an IC50 value of 5.2 nM and a Ki value of 3 nM .
Inhibition of Tumor Necrosis Factor α (TNFα) Production
PF-3644022 inhibits TNFα production in U937 monocytic cells and peripheral blood mononuclear cells (PBMCs). The IC50 value for this inhibition is 160 nM .
Oral Efficacy in Acute and Chronic Inflammatory Models
PF-3644022 exhibits oral efficacy in acute and chronic inflammatory models. This makes it a potential candidate for the treatment of inflammatory diseases .
Inhibition of IL-6 Production
PF-3644022 inhibits IL-6 production in LPS-stimulated human whole blood. This inhibition could be beneficial in conditions where IL-6 plays a pathogenic role .
Potential Use in Osteosarcoma
PF-3644022 has been used for the inhibition of MK2 in human osteosarcoma cells (U2OS), suggesting a potential application in cancer treatment .
Potential Use in Colorectal Carcinoma
PF-3644022 has also been used in colorectal carcinoma cells (CT26), indicating another potential application in cancer treatment .
Mécanisme D'action
PF-3644022, also known as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one, is a potent, selective, orally active, and ATP-competitive inhibitor .
Target of Action
PF-3644022 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Mode of Action
PF-3644022 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . By binding to these sites, PF-3644022 prevents the phosphorylation and activation of these kinases, thereby inhibiting their activity .
Biochemical Pathways
The primary pathway affected by PF-3644022 is the MAPK/ERK pathway . By inhibiting MK2, PF-3644022 can effectively suppress the production of Tumor Necrosis Factor alpha (TNFα), a key cytokine involved in systemic inflammation .
Pharmacokinetics
PF-3644022 exhibits good pharmacokinetic parameters, showing oral efficacy in both acute and chronic models of inflammation . .
Result of Action
The inhibition of MK2 by PF-3644022 leads to a potent suppression of TNFα production, resulting in an anti-inflammatory effect . This can be particularly beneficial in conditions characterized by excessive inflammation, such as arthritis .
Action Environment
It’s worth noting that the compound has shown efficacy in both in vitro and in vivo models, suggesting it is stable and effective in a variety of biological environments .
Propriétés
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?
A1: PF-3644022 acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, PF-3644022 prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, PF-3644022 has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]
Q2: What is known about the structure-activity relationship (SAR) of PF-3644022?
A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of PF-3644022 were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of PF-3644022.
Q3: What is the evidence for the in vitro and in vivo efficacy of PF-3644022?
A3: PF-3644022 has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, PF-3644022 effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, PF-3644022 exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that PF-3644022 treatment decreased intestinal fibrosis. []
Q4: What are the potential therapeutic applications of PF-3644022 based on the research?
A4: The research suggests that PF-3644022 holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:
- Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, PF-3644022 could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
- Fibrosis: Research suggests that PF-3644022 may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




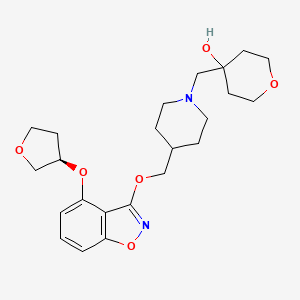
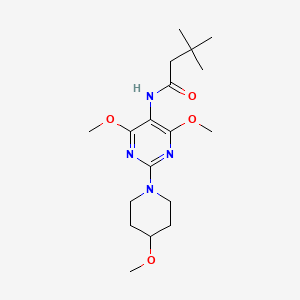

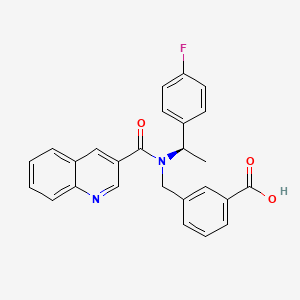
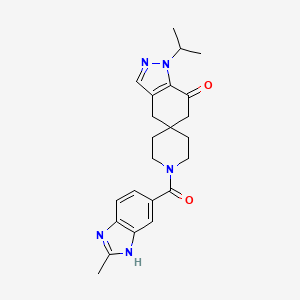
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
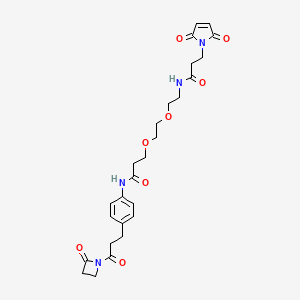
![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
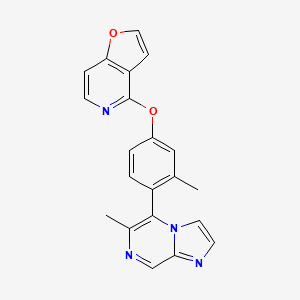
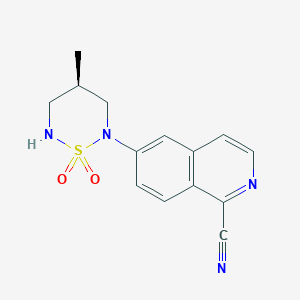
![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)